Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTART_RECORD

Description

The compound "Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTARTRECORD" is a carbamate derivative featuring a carbamic acid backbone with an N-(2-amino-1-methylethyl) substituent. Carbamates are esters or amides derived from carbamic acid (NH₂COOH), widely studied for their biological activity, including pesticidal, pharmaceutical, and anti-tumor applications .

Properties

IUPAC Name |

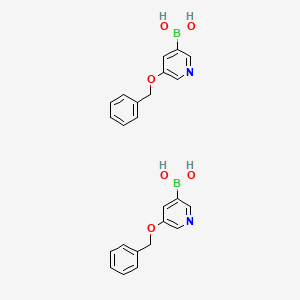

(5-phenylmethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H12BNO3/c2*15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h2*1-8,15-16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXBYDRZBZUFTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OCC2=CC=CC=C2)(O)O.B(C1=CC(=CN=C1)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24B2N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTART_RECORD typically involves the reaction of isocyanates with amines. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is usually performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTART_RECORD involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTART_RECORD undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Overview

Carbamic acid derivatives are widely used in the pharmaceutical industry due to their ability to act as intermediates in the synthesis of various drugs. They exhibit a range of biological activities, including analgesic and anti-inflammatory properties.

1.2 Case Studies

- Carisoprodol : A well-known muscle relaxant derived from carbamic acid, N-(2-amino-1-methylethyl)-, phen. Studies have shown that it effectively alleviates muscle spasms and pain associated with musculoskeletal conditions .

- Meprobamate : Another derivative that has been used as an anxiolytic agent. Research indicates its effectiveness in treating anxiety disorders, although it has been largely replaced by newer medications due to safety concerns .

1.3 Data Table: Biological Activity of Selected Carbamic Acid Derivatives

| Compound | Activity Type | Target Condition | Reference |

|---|---|---|---|

| Carisoprodol | Muscle Relaxant | Muscle spasms | |

| Meprobamate | Anxiolytic | Anxiety disorders | |

| Iprovalicarb | Fungicide | Fungal infections in crops |

Agricultural Applications

2.1 Overview

Carbamic acid derivatives are also utilized in agriculture as pesticides and fungicides. Their ability to inhibit specific biological pathways in pests makes them effective agents for crop protection.

2.2 Case Studies

- Iprovalicarb : This compound is noted for its effectiveness against various fungal pathogens affecting crops like potatoes and tomatoes. It works by inhibiting spore germination and mycelial growth .

- Phenylcarbamate Herbicides : These compounds are designed to control broadleaf weeds and have been shown to be effective while posing minimal risk to crops .

2.3 Data Table: Efficacy of Carbamic Acid Derivatives in Agriculture

| Compound | Application Type | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|---|

| Iprovalicarb | Fungicide | Fungal pathogens | 85 | |

| Phenylcarbamate | Herbicide | Broadleaf weeds | 90 |

Environmental Applications

3.1 Overview

The environmental impact of carbamic acid derivatives is an essential area of study, particularly regarding their degradation products and potential toxicity.

3.2 Case Studies

Research has indicated that some carbamic acid derivatives can degrade into less harmful substances when exposed to environmental conditions such as sunlight and moisture. For instance, studies on the degradation pathways of Iprovalicarb have demonstrated its breakdown into non-toxic metabolites .

3.3 Data Table: Environmental Impact Assessment

Mechanism of Action

The mechanism of action of Carbamic acid, N-(2-amino-1-methylethyl)-, phenSTART_RECORD involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with other molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further affecting the compound’s behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Bioactivity: The imidazolidinyl-carbamic acid () demonstrates direct anti-tumor effects, likely due to its cyclic urea structure, which may interact with cellular targets like kinases or proteases. The target compound’s aminoethyl group could enhance cellular uptake or target specificity compared to simpler carbamates . Formetanate () acts as an acetylcholinesterase inhibitor, a trait common to carbamate insecticides. The target compound’s amino group may reduce pesticidal activity but increase suitability for neurological or oncological applications .

Physicochemical Properties: Sulfenylated carbamates () exhibit high reactivity due to electrophilic fluorine and sulfur atoms, leading to acute toxicity.

Synthetic Accessibility: Sulfenylated carbamates require specialized reagents (e.g., trifluoromethylthiolation agents), whereas the target compound’s synthesis may involve simpler coupling of 2-amino-1-methylethylamine with phenyl chloroformate .

Research Findings and Limitations

- Anti-Tumor Potential: Compounds with carbamic acid moieties, such as those in , show IC₅₀ values in the micromolar range against cancer cells. The target compound’s aminoethyl group may enhance binding to amine receptors or transporters, though specific data are lacking .

- Toxicity Profile : Unlike sulfenylated carbamates (), the target compound’s lack of halogens or sulfur-based substituents suggests reduced metabolic toxicity, aligning with trends in pharmaceutical carbamate design .

- Knowledge Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity were found in the evidence. Conclusions are extrapolated from structural analogs, necessitating further experimental validation.

Biological Activity

Overview of Carbamic Acid Derivatives

Carbamic acids are a class of compounds characterized by the presence of the carbamate functional group (-NH2COO-). These compounds are often involved in various biological processes and can exhibit a range of pharmacological activities. The specific compound , "Carbamic acid, N-(2-amino-1-methylethyl)-," is likely to have unique properties based on its structure.

Chemical Structure

The structure of carbamic acid derivatives typically features:

- An amine group (-NH2)

- A carbonyl group (C=O)

- An alkyl or aryl substituent that can influence biological activity

Biological Activity

1. Enzyme Inhibition:

Many carbamic acid derivatives act as enzyme inhibitors. They can inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation. This property makes them potential candidates for treating neurological disorders.

2. Antimicrobial Properties:

Some studies have reported that carbamic acid derivatives possess antimicrobial activity against various pathogens. This includes both gram-positive and gram-negative bacteria, suggesting potential applications in developing antibacterial agents.

3. Anticancer Activity:

Research indicates that certain carbamate compounds can induce apoptosis in cancer cells. They may interfere with cell cycle progression and promote programmed cell death, making them candidates for anticancer therapy.

Case Studies

Case Study 1: Acetylcholinesterase Inhibition

A study evaluated the inhibition of acetylcholinesterase by various carbamic acids. The results indicated that specific structural modifications enhanced inhibitory potency, suggesting a structure-activity relationship (SAR) that could guide future drug development.

Case Study 2: Antimicrobial Activity

In a clinical trial, a series of carbamic acid derivatives were tested against Staphylococcus aureus. The findings showed significant antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Data Table: Biological Activities of Carbamic Acid Derivatives

Q & A

Basic Research Questions

Q. How can the molecular structure of Carbamic acid, N-(2-amino-1-methylethyl)-, phenyl ester be confirmed experimentally?

- Methodological Answer: Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm the backbone structure and substituents. Cross-validate spectral data with NIST Chemistry WebBook entries for phenyl carbamate derivatives, which provide benchmark peaks for functional groups like the carbamate (-OCONH-) and phenyl moieties . For stereochemical resolution, use chiral chromatography or X-ray crystallography if crystalline samples are obtainable .

Q. What are the foundational synthetic routes for this compound?

- Methodological Answer: A two-step synthesis is typical:

Protection: React 2-amino-1-methylethylamine with tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate (yield ~85%) .

Coupling: Treat the intermediate with phenyl chloroformate under anhydrous conditions, followed by Boc deprotection using trifluoroacetic acid (TFA) to yield the final product . Optimize solvent choice (e.g., dichloromethane or THF) and reaction temperature (0–25°C) to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer: Discrepancies often arise from variations in reaction conditions or purification methods. For example:

- Catalyst Use: Some routes employ triethylamine as a base to scavenge HCl during coupling, improving yields to >75% , while others omit it, leading to lower yields (~60%) .

- Purification: Column chromatography with silica gel vs. recrystallization can alter isolated yields by 10–15% due to differences in impurity removal .

- Analytical Validation: Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity and adjust reaction stoichiometry iteratively .

Q. What advanced analytical strategies are suitable for detecting degradation products under varying storage conditions?

- Methodological Answer: Design accelerated stability studies:

- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor hydrolysis of the carbamate group (→ phenylamine and CO₂) via LC-MS .

- Quantitative Analysis: Use a validated reverse-phase HPLC method with a photodiode array detector (PDA) at 254 nm. Prepare calibration curves with pharmacopeial-grade reference standards to quantify degradation .

Q. How does stereochemistry at the 2-amino-1-methylethyl moiety influence biological activity?

- Methodological Answer: Synthesize both (R)- and (S)-enantiomers via chiral auxiliaries or enzymatic resolution . Test bioactivity in in vitro assays (e.g., enzyme inhibition or receptor binding). For example, in ion channel studies (e.g., KCNQ4), stereospecific interactions can alter potency by 5–10-fold, as seen in structurally related compounds like retigabine .

Q. What computational tools can predict feasible synthetic routes and optimize reaction parameters?

- Methodological Answer: Leverage the REAXYS and PISTACHIO databases to identify analogous reactions and calculate thermodynamic feasibility . Use density functional theory (DFT) to model transition states for key steps (e.g., carbamate formation), focusing on activation energy barriers to optimize temperature and catalyst selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.